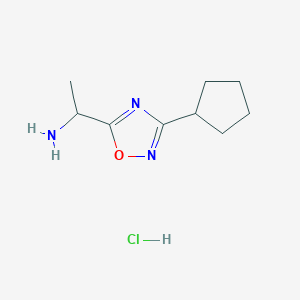

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Description

Structural Identification and Nomenclature

The compound 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic molecule with the molecular formula C₉H₁₆ClN₃O and a molecular weight of 217.69 g/mol . Its IUPAC name reflects its structural components:

- A 1,2,4-oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom).

- A cyclopentyl substituent at position 3 of the oxadiazole ring.

- An ethylamine chain at position 5, protonated as a hydrochloride salt.

Key Structural Features:

- Oxadiazole Core : The 1,2,4-oxadiazole ring exhibits aromaticity due to delocalized π-electrons, contributing to its stability and reactivity.

- Cyclopentyl Group : This hydrophobic substituent enhances lipophilicity, potentially influencing membrane permeability in biological systems.

- Ethanamine Hydrochloride : The protonated amine improves aqueous solubility, a critical factor for pharmaceutical applications.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1354950-77-8 |

| Molecular Formula | C₉H₁₆ClN₃O |

| Molecular Weight | 217.69 g/mol |

| IUPAC Name | 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride |

| SMILES | CC(C1=NC(=NO1)C2CCCC2)N.Cl |

| XLogP3 (Lipophilicity) | 1.2 (predicted) |

Historical Development of Oxadiazole-Based Compounds

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger via cyclocondensation reactions. However, its pharmacological potential remained unexplored until the mid-20th century. Key milestones include:

- 1940s : Initial studies on oxadiazoles as antimicrobial agents.

- 1960s : Development of Oxolamine , the first 1,2,4-oxadiazole-based drug, marketed as a cough suppressant.

- 2000s–Present : Expansion into anticancer, anti-inflammatory, and antiviral applications, driven by the heterocycle’s bioisosteric equivalence to esters and amides.

Table 2: Historical Milestones in Oxadiazole Chemistry

Significance in Heterocyclic Chemistry

1,2,4-Oxadiazoles are pivotal in medicinal chemistry due to their:

- Bioisosteric Properties : They mimic esters and amides while resisting hydrolysis, making them valuable in drug design.

- Diverse Reactivity : The ring undergoes electrophilic substitution, nucleophilic addition, and photochemical rearrangements, enabling functionalization.

- Applications :

Table 3: Applications of 1,2,4-Oxadiazoles in Heterocyclic Chemistry

| Field | Example Application | Mechanism/Feature |

|---|---|---|

| Drug Discovery | RET kinase inhibitors | Bioisosteric replacement of labile amides |

| Agrochemistry | Herbicidal agents | Oxidative stability in soil environments |

| Material Science | Supramolecular liquid crystals | π-Stacking and dipole interactions |

The structural versatility of this compound exemplifies how minor modifications to the oxadiazole scaffold can yield compounds with tailored physicochemical and biological properties. For instance, the cyclopentyl group’s steric bulk may influence binding affinity in enzyme pockets, while the ethylamine moiety facilitates salt formation for improved solubility.

Properties

IUPAC Name |

1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJOFPAAPZIITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2CCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Amidoxime Intermediate

The amidoxime intermediate is a crucial precursor for the oxadiazole ring. It is typically synthesized by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine, under reflux conditions in ethanol or another suitable solvent.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Nitrile + Hydroxylamine Hydrochloride + Base | Reflux in ethanol | Formation of amidoxime intermediate |

Cyclization to Form 1,2,4-Oxadiazole Ring

The amidoxime is cyclized with a carboxylic acid derivative or activated acid equivalent (e.g., acid chloride, ester) using coupling agents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like Hünig’s base (diisopropylethylamine) under heating (around 100 °C). This step forms the 1,2,4-oxadiazole ring system.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Amidoxime + Boc-protected amino acid + HCTU + Base | Heating at 100 °C | Formation of Boc-protected 1,2,4-oxadiazole |

Deprotection and Formation of Ethan-1-amine Hydrochloride

Following ring formation and substitution, the Boc protecting group on the amino moiety is removed using hydrochloric acid in dioxane or another suitable solvent, yielding the free amine. This amine is then converted to its hydrochloride salt by treatment with HCl, facilitating purification and stabilization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Boc-protected amine + HCl in dioxane | Room temperature | Deprotection and formation of ethan-1-amine hydrochloride salt |

Representative Synthetic Scheme Summary

| Step | Intermediate/Compound | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidoxime intermediate | Hydroxylamine hydrochloride, base | 85-92 | High purity amidoxime formation |

| 2 | Boc-protected oxadiazole | HCTU, Boc-protected amino acid, base | 70-90 | Efficient ring closure |

| 3 | Cyclopentyl-substituted oxadiazole | 9-BBN, Pd catalyst, Suzuki coupling | 75-88 | Selective cyclopentyl introduction |

| 4 | Ethan-1-amine hydrochloride salt | HCl in dioxane | >95 | Clean deprotection and salt formation |

Research Findings and Optimization Notes

- The use of HCTU as a coupling agent for amidoxime cyclization provides moderate to high yields and mild reaction conditions, avoiding harsh dehydrating agents.

- Suzuki–Miyaura cross-coupling is a versatile method to introduce the cyclopentyl group, allowing for structural diversity and optimization of pharmacological properties.

- Boc protection and deprotection strategies are standard for handling the amine functionality, ensuring stability during synthetic steps and facile conversion to the hydrochloride salt.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and purity.

- Purification of intermediates and final products is typically achieved by crystallization or chromatographic techniques, with the hydrochloride salt form enhancing compound handling.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₁₆ClN₃O

Molecular Weight : 181.23 g/mol

IUPAC Name : 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

The compound features a cyclopentyl group attached to an oxadiazole ring, which contributes to its unique properties and reactivity.

Chemistry

In synthetic chemistry, 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride serves as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical entities through modification and derivatization.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of oxadiazole structures exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus.

- Anticancer Activity : Studies have shown that compounds related to this oxadiazole derivative can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cell lines like MCF-7 and MDA-MB-468.

Study 1: Anticancer Activity

A study conducted at Taipei Medical University evaluated the anticancer properties of oxadiazole derivatives. Among those tested, compounds structurally similar to 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine showed significant inhibition of cell proliferation in breast cancer models. The study utilized MTT assays to determine cytotoxicity levels.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 18 | MCF-7 | 15 | Topoisomerase I inhibition |

| Compound 20 | MDA-MB-468 | 10 | Apoptosis induction |

Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial potential of oxadiazole derivatives. Certain compounds exhibited effective bactericidal activity against resistant strains, emphasizing their dual potential as both anticancer and antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

Alkyl Substituents

- 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride Molecular Formula: C₆H₁₂ClN₃O Key Feature: Linear propyl group reduces steric hindrance compared to cyclopentyl.

1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride

Cycloalkyl Substituents

- 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

Aromatic Substituents

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

- 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride Key Feature: Bromine atom facilitates halogen bonding. Implications: Potential use in radiopharmaceuticals or as a heavy atom in crystallography .

Heterocyclic Substituents

- 2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride Molecular Formula: C₈H₁₀ClN₃O₂ Key Feature: Furan ring introduces oxygen for hydrogen bonding.

1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine Hydrochloride

Electronic and Functional Group Modifications

- 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride Molecular Formula: C₅H₇ClF₃N₃O Key Feature: CF₃ group is electron-withdrawing.

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride

Research and Application Insights

- Drug Design : The 2-methoxyphenyl variant () demonstrates utility in synthesizing acrylamide-based covalent inhibitors, highlighting the amine group’s reactivity .

- Material Science : High-purity aryl-substituted analogs (e.g., 4-fluorophenyl) from American Elements are critical for controlled pharmaceutical synthesis .

- Metabolic Stability : Trifluoromethyl and tert-butyl derivatives exhibit enhanced stability due to steric and electronic effects .

Biological Activity

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- IUPAC Name : 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

- Molecular Formula : C9H15N3O·HCl

- Molecular Weight : 181.23 g/mol

- Purity : 95% .

Antiproliferative Effects

Recent studies have indicated that compounds similar to 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from oxadiazole structures have been tested against breast cancer cell lines MCF-7 and MDA-MB-468. These studies utilized MTT assays to evaluate cell viability and demonstrated that certain derivatives possess notable cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 18 | MCF-7 | 15 | Topoisomerase I inhibition |

| Compound 20 | MDA-MB-468 | 10 | Apoptosis induction |

Mechanistic Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results suggest that it may interact with topoisomerase I, which is crucial for DNA replication and repair processes . This interaction could lead to the inhibition of tumor growth by inducing apoptosis in cancer cells.

Safety and Toxicology

The safety profile of this compound has been assessed in various toxicity studies. The compound is classified under hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Cytotoxicity Profile

A study on the cytotoxicity of oxadiazole derivatives highlighted that while some compounds exhibited strong antibacterial activity, they also showed minimal cytotoxic effects on normal cell lines like L929. This suggests a favorable therapeutic index for further development .

Study 1: Anticancer Activity

In a study published by researchers at Taipei Medical University, a series of oxadiazole derivatives were screened for their anticancer properties. Among them, compounds structurally related to 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine showed significant inhibition of cell proliferation in breast cancer models .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of oxadiazole derivatives indicated that certain compounds demonstrated effective bactericidal activity against resistant strains of Staphylococcus aureus. This study emphasizes the dual potential of these compounds as both anticancer and antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by amine functionalization. Key reagents include:

| Reagent Type | Examples | Conditions |

|---|---|---|

| Oxidizing Agents | Potassium permanganate | Acidic or neutral media |

| Reducing Agents | Lithium aluminum hydride (LiAlH4) | Anhydrous ether, reflux |

| Nucleophiles | Cyclopentyl derivatives | Catalyzed by HCl/EtOH |

Optimization requires monitoring reaction progress via TLC or HPLC. Adjust pH (e.g., HCl for hydrochloride salt formation) and temperature to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Use a combination of:

- NMR : Confirm cyclopentyl and oxadiazole protons (δ 1.5–2.5 ppm for cyclopentyl; δ 8.5–9.5 ppm for oxadiazole).

- IR : Identify amine N–H stretches (~3300 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).

- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., 135.63 g/mol for analogous compounds ).

Validate purity via elemental analysis (C, H, N, Cl) and cross-reference with PubChem or ECHA databases for structural consistency .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer: Design accelerated stability studies under:

- Temperature : 4°C (refrigerated), 25°C (room temperature), 40°C (stress condition).

- Humidity : 60% RH (standard) vs. 75% RH (accelerated).

- Light Exposure : UV/Vis light (ICH Q1B guidelines).

Analyze samples at 0, 1, 3, and 6 months using HPLC to quantify degradation products. Reference safety guidelines for handling hygroscopic or light-sensitive compounds .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Address discrepancies via:

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays : Combine enzymatic inhibition assays with cell-based viability tests.

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines for in vitro assays).

Cross-validate findings with structural analogs (e.g., triazole or isoxazole derivatives ) to isolate moiety-specific effects .

Q. What computational strategies are effective for predicting interactions with biological targets?

Methodological Answer:

Molecular Docking : Use the compound’s SMILES string (e.g., from PubChem ) to model binding to receptors (e.g., GPCRs).

MD Simulations : Apply force fields (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Models : Corate activity data with electronic descriptors (e.g., HOMO/LUMO energies) from DFT calculations.

Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can environmental fate and degradation pathways be systematically studied?

Methodological Answer: Adopt the INCHEMBIOL framework :

Abiotic Studies : Expose the compound to UV light, varying pH (3–9), and oxidizing agents (H₂O₂).

Biotic Studies : Use microbial consortia from soil/water samples to assess biodegradation.

Analytical Tools : LC-HRMS to identify transformation products (e.g., oxadiazole ring cleavage).

Correlate half-life (t₁/₂) with physicochemical properties (log P, water solubility) from ECHA databases .

Q. What methodologies address solubility challenges in in vitro assays?

Methodological Answer:

- Co-Solvents : Test DMSO (≤1% v/v) or cyclodextrins for aqueous solubility enhancement.

- Pro-drug Design : Synthesize ester or phosphate derivatives for improved bioavailability.

- Nanoformulations : Use liposomes or polymeric nanoparticles (size: 50–200 nm) for controlled release.

Validate solubility via nephelometry and compare with PubChem’s predicted log S values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.